Quinoline-2-carboxylic acid
Overview
Description
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic aromatic organic compound. It consists of a quinoline ring system with a carboxylic acid group attached at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-2-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines, which are then oxidized to yield this compound . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable methods. These include microwave-assisted synthesis, using recyclable catalysts like clay, one-pot reactions, solvent-free conditions, and the use of ionic liquids . These methods aim to reduce environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can yield quinoline-2-carboxaldehyde.
Substitution: It can react with phenols or arylamines to form this compound esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with phenols or arylamines typically occur in the presence of acid chlorides.
Major Products:
Oxidation: Quinoline-2,3-dicarboxylic acid.
Reduction: Quinoline-2-carboxaldehyde.
Substitution: this compound esters and amides.
Scientific Research Applications
Quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline-2-carboxylic acid involves its interaction with various molecular targets. It can inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in mitochondria . Additionally, it acts as a ligand for metal ions, forming stable complexes that can modulate enzymatic activity .
Comparison with Similar Compounds
Quinoline-2-carboxylic acid is unique due to its specific structure and functional group placement. Similar compounds include:
Quinoline-4-carboxylic acid: Differing in the position of the carboxylic acid group.
Quinoline-3-carboxylic acid: Another positional isomer with distinct chemical properties.
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential.
These compounds share the quinoline core but exhibit different reactivity and applications due to variations in functional group placement.
Properties
IUPAC Name |
quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAUVZALPPNFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059079 | |
Record name | 2-Quinolinecarboxylic acid | |
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Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or yellow powder; [Alfa Aesar MSDS], Solid | |
Record name | Quinaldic acid | |
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Record name | Quinaldic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
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Solubility |
14.0 mg/mL | |
Record name | Quinaldic Acid | |
Source | DrugBank | |
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Record name | Quinaldic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
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CAS No. |
93-10-7 | |
Record name | Quinaldic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=93-10-7 | |
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Record name | Quinaldic acid | |
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Record name | Quinaldic Acid | |
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Record name | Quinoline-2-carboxylic acid | |
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Record name | 2-Quinolinecarboxylic acid | |
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Record name | 2-Quinolinecarboxylic acid | |
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Record name | Quinoline-2-carboxylic acid | |
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Record name | QUINALDIC ACID | |
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Record name | Quinaldic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 °C | |
Record name | Quinaldic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02428 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinaldic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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